molecular formula C14H20N2O B3050421 1-Benzyl-3-cyclohexylurea CAS No. 25855-24-7

1-Benzyl-3-cyclohexylurea

Cat. No.: B3050421
CAS No.: 25855-24-7
M. Wt: 232.32 g/mol
InChI Key: OOAFBZIRZNUNQV-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclohexylurea is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.328 g/mol It is a urea derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclohexyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclohexylurea can be synthesized through the reaction of benzylamine and cyclohexyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclohexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: New urea derivatives with substituted benzyl or cyclohexyl groups.

Scientific Research Applications

1-Benzyl-3-cyclohexylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Benzyl-3-cyclohexylurea: Unique due to its specific substitution pattern and resulting chemical properties.

    N-Benzyl-N’-cyclohexylurea: Similar structure but may exhibit different reactivity and biological activity.

    N-Benzyl-N’-cyclohexylcarbamimidic acid: Another related compound with distinct chemical behavior.

Uniqueness: this compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile in various chemical and biological contexts. Its specific substitution pattern also allows for targeted modifications, enhancing its utility in research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFBZIRZNUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337824
Record name 1-benzyl-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25855-24-7
Record name 1-benzyl-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-CYCLOHEXYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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